

4-Methoxybenzene-1,2-diamine hydrochloride

chemical properties

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Compound of Interest

Compound Name: 4-Methoxybenzene-1,2-diamine
hydrochloride

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An In-depth Technical Guide to **4-Methoxybenzene-1,2-diamine Hydrochloride**: Properties, Applications, and Protocols

Abstract

This technical guide provides a comprehensive overview of **4-Methoxybenzene-1,2-diamine hydrochloride**, a pivotal reagent in synthetic and medicinal chemistry. As a substituted o-phenylenediamine, its unique structural features—a vicinal diamine system on an electron-rich methoxy-substituted benzene ring—make it an invaluable building block for the synthesis of a diverse range of heterocyclic compounds, most notably benzimidazoles. This document, intended for researchers, scientists, and drug development professionals, delves into the compound's core chemical properties, spectroscopic profile, synthesis, and key applications. Furthermore, it offers field-proven insights into its handling, safety, and a detailed experimental protocol for its application in heterocyclic synthesis, underscoring its significance in modern chemical research.

Compound Identification and Nomenclature

Precise identification is the cornerstone of chemical research and development. **4-Methoxybenzene-1,2-diamine hydrochloride** is most commonly available as the dihydrochloride salt, which enhances its stability and shelf-life.

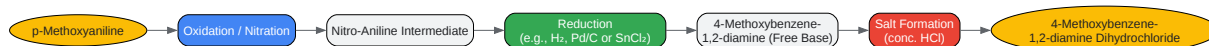
The parent compound, 4-Methoxybenzene-1,2-diamine, is also known by several synonyms, including 3,4-Diaminoanisole and 4-Methoxy-o-phenylenediamine.[1][2][3] The hydrochloride salt form is specified for clarity in research and procurement.

Table 1: Core Identification and Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	4-methoxybenzene-1,2-diamine;dihydrochloride	[4]
Synonyms	4-Methoxy-o-phenylenediamine dihydrochloride, 3,4-Diaminoanisole dihydrochloride	[1][4]
CAS Number	59548-39-9	[1][4]
Molecular Formula	C ₇ H ₁₂ Cl ₂ N ₂ O	[4]
Molecular Weight	211.09 g/mol	[1][4]
Appearance	White crystalline powder	[5]
Melting Point	206-209 °C (decomposition)	[1][5]
Solubility	Soluble in water, ethanol, and ketone solvents.[5] The free base is soluble in methanol and DMSO.[6][7]	[5][6][7]
Storage	Store at 2-8°C in a dry, well-ventilated place.	[1][8]
InChIKey	SXCHMHOBHJOXGC-UHFFFAOYSA-N	[1][4]

Synthesis and Spectroscopic Characterization

Understanding the synthesis of a reagent is crucial for anticipating potential impurities and for process development. A common laboratory-scale synthesis involves the reduction of a nitroaniline precursor, followed by salt formation. One documented method involves the oxidation of p-methoxyaniline and subsequent reaction with hydrochloric acid to yield the final product.[5]



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Fig. 1: Generalized synthesis workflow for 4-Methoxybenzene-1,2-diamine HCl.

Spectroscopic Profile

For structural verification, spectroscopic methods are indispensable.

- **Fourier-Transform Infrared (FTIR) Spectroscopy:** The FTIR spectrum provides clear evidence of the key functional groups. Expected characteristic peaks include N-H stretching vibrations for the amine groups (typically in the 3200-3400 cm^{-1} region), aromatic C-H stretches ($\sim 3000\text{-}3100\text{ cm}^{-1}$), and a strong C-O stretch for the methoxy group ($\sim 1250\text{ cm}^{-1}$). The presence of the hydrochloride salt will broaden the N-H signals. Spectral data is available for reference in public databases like SpectraBase.[4]

Core Reactivity and Applications in Drug Development

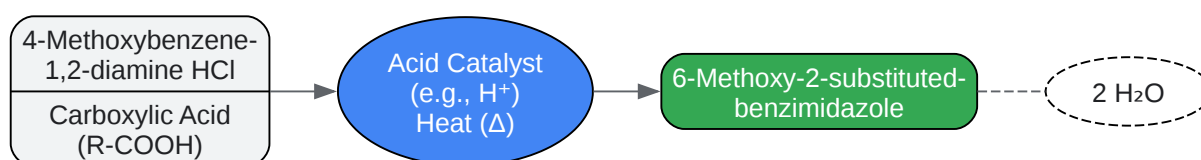
The synthetic utility of **4-Methoxybenzene-1,2-diamine hydrochloride** is dominated by the reactivity of its vicinal diamine groups. This arrangement is a classic precursor for the formation of five- and six-membered heterocyclic rings.

Synthesis of Benzimidazoles

The most prominent application is in the synthesis of the benzimidazole scaffold, a privileged structure in medicinal chemistry found in numerous FDA-approved drugs.[9] The reaction, known as the Phillips-Ladenburg condensation, typically involves reacting the diamine with a

carboxylic acid or its derivative (such as an aldehyde or ester) under acidic conditions. The acid catalyzes both the initial imine formation and the subsequent cyclization and dehydration.

The methoxy group at the 4-position acts as an electron-donating group, which can influence the reactivity of the diamine and the properties of the resulting benzimidazole, such as its metabolic stability and receptor binding affinity.[9]



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Fig. 2: Core reaction showing the role of the diamine in benzimidazole synthesis.

This reactivity makes it a key intermediate in the synthesis of various pharmaceuticals. For instance, the structurally related 4-(difluoromethoxy)benzene-1,2-diamine is a documented intermediate in the production of Pantoprazole, a proton pump inhibitor.[9]

Other Applications

Beyond benzimidazoles, this diamine is a versatile precursor for other heterocycles like quinoxalines (by reacting with α -dicarbonyls) and phenazines. It also serves as a derivatizing agent in analytical chemistry for the sensitive detection of dicarbonyl compounds, such as methylglyoxal, by HPLC.[6][7]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure user safety. **4-Methoxybenzene-1,2-diamine hydrochloride** is classified as an irritant and may be harmful if ingested, inhaled, or absorbed through the skin.

Table 2: GHS Hazard and Precautionary Information

Category	Code	Statement	Source(s)
Hazard	H315	Causes skin irritation	[1][4][10]
H319	Causes serious eye irritation	[1][4][10]	
H335	May cause respiratory irritation	[1][10]	
H302/H312/H332	Harmful if swallowed, in contact with skin, or if inhaled	[4][7]	
Precautionary	P261	Avoid breathing dust/fume/gas/mist/vapors/spray	[10][11]
P264	Wash hands and any exposed skin thoroughly after handling	[10][12]	
P280	Wear protective gloves/protective clothing/eye protection/face protection	[1][12]	
P302+P352	IF ON SKIN: Wash with plenty of soap and water	[1]	
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[1][11]	

- Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a chemical fume hood. Wear a lab coat, safety glasses or goggles, and nitrile gloves.^[1] For weighing and transferring solid material, a dust mask (e.g., N95) is recommended.^[1]
- Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.^[1]^[7]
^[8] Recommended storage temperature is between 2-8°C.^[1]

Experimental Protocol: Synthesis of 6-Methoxy-2-methylbenzimidazole

This protocol provides a self-validating methodology for a common application of the title compound. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 6-methoxy-2-methylbenzimidazole via condensation of 4-methoxybenzene-1,2-diamine dihydrochloride with acetic acid.

Materials:

- 4-Methoxybenzene-1,2-diamine dihydrochloride (1.0 eq)
- Glacial Acetic Acid (serves as reactant and solvent)
- 4 M Hydrochloric Acid (for reaction medium)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Deionized Water
- Ethyl Acetate
- Anhydrous Magnesium Sulfate (MgSO_4)

Methodology:

- Reaction Setup:

- To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxybenzene-1,2-diamine dihydrochloride (e.g., 2.11 g, 10 mmol).
- Add 4 M hydrochloric acid (20 mL). The acid ensures the reaction medium is suitable for the condensation mechanism.
- Add glacial acetic acid (1.2 mL, ~20 mmol, 2.0 eq). Using an excess of the acid drives the reaction equilibrium towards the product.
- Causality: The hydrochloride salt form of the diamine is often used for its stability. The additional acid ensures the catalytic conditions for the Phillips-Ladenburg condensation are met. Acetic acid is both a reactant and a co-solvent.
- Reaction Execution:
 - Heat the reaction mixture to reflux (approximately 100-110°C) using a heating mantle.
 - Maintain reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent).
 - Causality: Heating provides the necessary activation energy for the dehydration and cyclization steps of the mechanism. Refluxing ensures a constant reaction temperature without loss of solvent.
- Workup and Neutralization:
 - Allow the reaction mixture to cool to room temperature. The solution may become cloudy as the product salt begins to precipitate.
 - Carefully pour the cooled mixture into a beaker containing crushed ice (~50 g).
 - Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution dropwise with stirring until the pH is ~7-8 (test with pH paper). Effervescence (CO₂ release) will occur.
 - Causality: Cooling and quenching on ice helps control the neutralization, which is exothermic. Basification deprotonates the benzimidazole product, converting it from its

water-soluble hydrochloride salt to the free base, which is less soluble in water and will precipitate out or be extractable into an organic solvent.

- Isolation and Purification:
 - The precipitated solid can be collected by vacuum filtration. Wash the solid with cold deionized water (2 x 20 mL) and dry under vacuum.
 - Alternatively, for higher purity, extract the neutralized aqueous mixture with ethyl acetate (3 x 30 mL).
 - Combine the organic extracts and dry over anhydrous magnesium sulfate.
 - Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
 - The resulting crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
 - Causality: Extraction into an organic solvent separates the desired product from inorganic salts and other water-soluble impurities. Drying with MgSO_4 removes residual water. Recrystallization is a final purification step based on differential solubility to obtain a high-purity crystalline solid.

Conclusion

4-Methoxybenzene-1,2-diamine hydrochloride is a highly valuable and versatile reagent in chemical synthesis. Its utility is primarily defined by the facile reactivity of its vicinal diamine moiety, which serves as a robust entry point for the construction of benzimidazoles and other important heterocyclic systems. For professionals in drug discovery and development, a thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in the creation of novel molecular entities.

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